An In-depth Technical Guide to the Chemical Properties of Ytterbium(III) Trifluoroacetate
An In-depth Technical Guide to the Chemical Properties of Ytterbium(III) Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) trifluoroacetate, with the chemical formula Yb(CF₃COO)₃, is an organometallic compound that serves as a significant precursor in materials science and a potential catalyst in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.
Core Chemical and Physical Properties
Ytterbium(III) trifluoroacetate is typically a white crystalline solid. As a salt of the rare-earth element ytterbium in its stable +3 oxidation state, its properties are influenced by the large ionic radius of the Yb³⁺ ion and the strong electron-withdrawing nature of the three trifluoroacetate ligands.[1] The compound is often supplied as a hydrate, Yb(O₂CCF₃)₃·xH₂O, with the degree of hydration (x) being approximately 3.[2]
The fundamental properties of ytterbium(III) trifluoroacetate are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆F₉O₆Yb (anhydrous) | [1] |
| Linear Formula | Yb(O₂CCF₃)₃·xH₂O | [1][2] |
| Molecular Weight | 512.09 g/mol (anhydrous) | [1][2] |
| CAS Number | 87863-62-5 | [2] |
| IUPAC Name | 2,2,2-trifluoroacetic acid;ytterbium | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents. Ytterbium acetate is soluble in water. | [4] |
| Exact Mass | 515.9174588 Da (anhydrous) | [3] |
| Topological Polar Surface Area | 112 Ų | [3] |
| Hydrogen Bond Donor Count | 3 (in hydrated form) | [3] |
| Hydrogen Bond Acceptor Count | 15 | [3] |
Molecular Structure and Coordination Chemistry
The molecular structure of ytterbium(III) trifluoroacetate is centered around the ytterbium(III) ion, which is coordinated by the carboxylate oxygens of the three trifluoroacetate (TFA) ligands.[1] As a lanthanide, ytterbium is characterized by high coordination numbers, typically 8 or 9.[1] In the hydrated form, water molecules complete this coordination sphere. The presence of the highly electronegative trifluoromethyl (CF₃) groups significantly influences the compound's electronic properties and reactivity.[1] In crystal structures of related ytterbium complexes, the coordination sphere may also be completed through bridging interactions with adjacent molecules.[1]
Reactivity and Stability
Ytterbium(III) trifluoroacetate is a key precursor for the synthesis of ytterbium-containing materials via thermal decomposition.[5] Upon heating, it breaks down to form either ytterbium(III) fluoride (YbF₃) or, in the presence of oxygen, ytterbium(III) oxide (Yb₂O₃).[6][7] The decomposition of metal trifluoroacetates generally proceeds via decarboxylation, releasing gaseous byproducts such as CO₂, CO, and volatile fluorinated organic species like difluoromethylene (CF₂).[8] This property is extensively utilized in the one-pot synthesis of upconverting nanocrystals.[5]
Like other lanthanide(III) salts, particularly the well-studied ytterbium(III) trifluoromethanesulfonate (triflate, Yb(OTf)₃), ytterbium(III) trifluoroacetate is a Lewis acid.[9] The Yb³⁺ center can coordinate to carbonyls and other Lewis basic sites, activating substrates for nucleophilic attack. While Yb(OTf)₃ is more commonly cited as a versatile catalyst for a wide range of organic reactions including aldol, Friedel-Crafts, and cycloaddition reactions, Yb(CF₃COO)₃ shares this catalytic potential.[9][10] Its utility as a catalyst is beneficial in reactions where a recoverable, water-tolerant Lewis acid is required.[9]
The trifluoroacetate ligands can undergo exchange with other coordinating species.[1] The trifluoromethyl group's strong electron-withdrawing effect makes trifluoroacetate a competent leaving group, which allows Yb(CF₃COO)₃ to serve as a versatile starting material for synthesizing other ytterbium complexes with tailored functionalities.[1]
Spectroscopic Properties
Characterization of ytterbium(III) trifluoroacetate relies on standard spectroscopic techniques, though the paramagnetic nature of the Yb³⁺ ion (4f¹³ configuration) can introduce challenges, particularly in NMR spectroscopy.
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Infrared (IR) Spectroscopy: FT-IR spectra are used to confirm the presence of the trifluoroacetate ligand. Key absorptions include strong stretches associated with the C-F bonds (typically in the 1100-1250 cm⁻¹ region) and the asymmetric and symmetric stretches of the carboxylate (COO⁻) group.[11]
-
NMR Spectroscopy: While the paramagnetism of Yb³⁺ leads to significant shifting and broadening of signals in ¹H and ¹³C NMR, specialized techniques can still provide structural information. ¹⁹F NMR is useful for observing the trifluoroacetate ligand.
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Luminescence: Ytterbium(III) compounds are renowned for their characteristic near-infrared (NIR) emission around 980 nm.[1] In many complexes, the organic ligands (in this case, trifluoroacetate) can act as "antennae," absorbing UV or visible light and transferring that energy to the Yb³⁺ ion, which then luminesces. This sensitization is crucial for applications in bio-imaging and upconverting materials.[1][12]
Experimental Protocols
A common method for synthesizing metal trifluoroacetates involves the reaction of a metal oxide, carbonate, or acetate with trifluoroacetic acid (HTFA).[13]
Protocol: Synthesis from Ytterbium(III) Oxide
-
Reaction Setup: To a round-bottom flask, add ytterbium(III) oxide (Yb₂O₃).
-
Acid Addition: Slowly add an aqueous solution of trifluoroacetic acid (HTFA) in stoichiometric excess while stirring. The reaction is: Yb₂O₃ + 6 CF₃COOH → 2 Yb(CF₃COO)₃ + 3 H₂O
-
Reaction Completion: Gently heat the mixture (e.g., to 80-90 °C) to ensure the complete dissolution of the oxide and drive the reaction to completion.[14]
-
Isolation: Remove the solvent (water) and excess trifluoroacetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Drying: The resulting solid is the hydrated form of ytterbium(III) trifluoroacetate. For an anhydrous product, further drying is required. This can be achieved by heating under vacuum or through chemical dehydration by adding trifluoroacetic anhydride (TFAA), which reacts with any residual water.[13] The product should be stored in a desiccator to prevent rehydration.
-
Purity and Identity: The purity and identity of the synthesized product can be confirmed by Fourier Transform Infrared (FT-IR) spectroscopy to verify the presence of trifluoroacetate ligands and by elemental analysis.[11][14]
-
Thermal Properties: Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and the number of water molecules in the hydrated salt.
-
Crystallinity: X-ray Powder Diffraction (XRD) is used to assess the crystallinity of the bulk material.[14]
Applications in Research and Development
The primary application of ytterbium(III) trifluoroacetate is as a precursor for fluorine-containing nanomaterials.
-
Upconverting Nanoparticles: It is a critical starting material in the thermal decomposition synthesis of lanthanide-doped nanocrystals, such as NaYF₄ co-doped with Yb³⁺ and other lanthanides (Er³⁺, Tm³⁺).[5] In these systems, the Yb³⁺ ions act as sensitizers, absorbing near-infrared light and transferring the energy to other ions, which then emit visible light.
-
Fluoride Nanomaterials: It is used in the sol-gel synthesis of nanoscopic ytterbium fluoride (YbF₃) particles.[15] These materials are of interest for their optical properties and potential use in advanced composites.[15]
-
Dental Materials: Ytterbium(III) fluoride, which can be produced from the trifluoroacetate precursor, is incorporated into dental restorative materials to impart radiopacity, allowing fillings and cements to be visible on X-rays.[16]
References
- 1. 2,2,2-Trifluoroacetate;ytterbium(3+) (87863-62-5) for sale [vulcanchem.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. Ytterbium trifluoroacetate | C6H3F9O6Yb | CID 129831838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ytterbium(III) acetate - Wikipedia [en.wikipedia.org]
- 5. Synthesis of colloidal upconverting NaYF4 nanocrystals doped with Er3+, Yb3+ and Tm3+, Yb3+ via thermal decomposition of lanthanide trifluoroacetate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ytterbium - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A new approach to prepare nanoscopic rare earth metal fluorides: the fluorolytic sol–gel synthesis of ytterbium fluoride - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02626H [pubs.rsc.org]
- 16. Ytterbium (III) Fluoride in Dental Materials [mdpi.com]
